6-Methylquinolin-8-amine is an organic compound with the molecular formula CHN. It is classified as a derivative of quinoline, where a methyl group is located at the 6th position and an amine group at the 8th position. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound can be synthesized from 6-methylquinoline, which serves as the starting material. The synthesis typically involves nitration followed by reduction processes to yield 6-methylquinolin-8-amine. It is also available through various chemical suppliers and databases, indicating its relevance in research and industry.
6-Methylquinolin-8-amine falls under the category of heterocyclic compounds, specifically quinoline derivatives. Quinoline itself is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of both methyl and amine functional groups in 6-methylquinolin-8-amine enhances its reactivity and biological activity compared to simpler quinoline derivatives.
The synthesis of 6-methylquinolin-8-amine generally follows these steps:
The nitration step typically employs reagents such as nitric acid and sulfuric acid under controlled temperatures to prevent over-nitration. The reduction can be achieved using various reducing agents, including iron powder or catalytic hydrogenation methods, which are optimized for high yield and purity .
The molecular structure of 6-methylquinolin-8-amine consists of a quinoline backbone with specific substituents:
The compound has a molecular weight of approximately 174.20 g/mol. Its structural formula can be represented as follows:
6-Methylquinolin-8-amine can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control and choice of solvents to optimize yields and minimize by-products. For instance, nitration reactions are typically conducted at low temperatures to avoid decomposition or over-nitration .
The mechanism of action for 6-methylquinolin-8-amine involves its interaction with biological targets, particularly in antimalarial activity.
It is suggested that quinoline derivatives inhibit heme polymerase activity, leading to an accumulation of free heme, which is toxic to parasites. This mechanism is crucial for its potential use as an antimalarial agent .
6-Methylquinolin-8-amine is typically a solid at room temperature with a melting point that varies depending on purity but generally falls within the range of typical organic compounds.
The compound exhibits basic properties due to the presence of the amine group, making it soluble in polar solvents like water and alcohols. It may also show reactivity towards electrophiles due to its nucleophilic amine group.
6-Methylquinolin-8-amine has diverse applications in scientific research:
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential across various scientific fields.
The Skraup reaction remains the foundational method for constructing the quinoline core of 6-methylquinolin-8-amine derivatives. This condensation involves reacting 4-methylaniline with glycerol under acidic conditions, typically with aromatic nitro compounds (e.g., o-nitroanisole) serving as oxidants. A patented optimization demonstrated that substituting conventional oxidants with ferrous sulfate-boric acid mixtures significantly improved regioselectivity and yield (65-72%) while mitigating hazardous side reactions [5]. The resulting 6-methyl-8-nitroquinoline intermediate undergoes reduction to the target amine, traditionally via SnCl₂·2H₂O in ethanol under reflux. Modern adaptations employ catalytic transfer hydrogenation (Pd/C, ammonium formate) for improved environmental compatibility and scalability [1] [5].
Alternative classical routes include:
Table 1: Classical Synthesis of 6-Methylquinolin-8-amine via Skraup Reaction
Starting Material | Oxidant System | Acid Catalyst | Reduction Method | Yield (%) |
---|---|---|---|---|
4-Methylaniline + glycerol | o-Nitroanisole | Conc. H₂SO₄ | SnCl₂·2H₂O | 55-60 |
4-Methylaniline + glycerol | FeSO₄/Boric acid | Conc. H₂SO₄ | SnCl₂·2H₂O | 65-72 |
4-Methylaniline + glycerol | As₂O₅ | Conc. H₂SO₄ | Pd/C, HCO₂NH₄ | 70-75 |
Transition-metal catalysis enables direct C-H functionalization, bypassing pre-functionalized substrates. Palladium(II) acetate catalyzes the oxidative annulation of N-(2-methylphenyl)acetamides with alkynes, yielding 6-methylquinoline scaffolds with tunable C8-substituents via ligand control. This approach achieves atom economy exceeding 85% while operating under mild conditions (<100°C) [4] [8].
For late-stage alkylation, iridium complexes such as [Ir(cod)Cl]₂ with phosphine ligands (e.g., L1: N-(diisopropylphosphanyl)-N-(pyridin-2-yl)pyridin-2-amine) facilitate C(sp³)-H bond alkylation of 6-methylquinoline at C8 using primary alcohols as alkylating agents. The mechanism proceeds via dehydrogenative coupling, where alcohols are oxidized in situ to aldehydes, followed by base-promoted aldol condensation and hydride reduction. Fujita’s system ([Ir(Cp*)Cl₂]₂ without ancillary ligands) achieves near-quantitative yields for benzylated derivatives (92-98%) under ligand-free conditions [4].
Earth-abundant metal catalysts are emerging:
Table 2: Transition-Metal-Catalyzed Functionalization of 6-Methylquinoline
Catalyst System | Reaction Type | Substrate Scope | Key Conditions | Yield Range (%) |
---|---|---|---|---|
Pd(OAc)₂/Cu(OAc)₂ | Oxidative annulation | N-Arylacetamides + alkynes | O₂, 80°C, DMF | 75-92 |
[Ir(cod)Cl]₂/L1 | C8-Alkylation with alcohols | Primary alcohols | t-BuOK, diglyme, 110°C | 74-98 |
[Ir(Cp*)Cl₂]₂ | C8-Alkylation with alcohols | Aliphatic/aromatic alcohols | t-BuOK, 18-crown-6 | 85-99 |
FeCl₃ (10 mol%) | Hydroamination | N-Propargyl anilines | Isopropanol, reflux | 60-75 |
Regiocontrol presents three primary challenges:
Innovative solutions include:
Table 3: Regioselective Functionalization Strategies
Target Position | Directing/Protecting Group | Reagent | Product | Regioselectivity (%) |
---|---|---|---|---|
C7 | 8-NEtCONEt₂ | s-BuLi, then Electrophile | 7-Substituted-6-methylquinolin-8-amine | >90 |
C5 | None (inherent electronic bias) | ClSO₃H, 20°C | 5-Sulfonyl chloride derivative | 85 |
C6 (oxidation) | 8-N-phthalimide | KMnO₄, H₂O | Quinoline-6-carboxylic acid | 95 |
The Ugi-azide reaction constructs tetrazole-linked hybrids from 6-methylquinolin-8-amine in a single step. This four-component condensation involves:
Optimization studies reveal that solvent polarity and linker length critically impact yield:
The reaction proceeds via an α-azido imine intermediate, which undergoes [3+2] cycloaddition with isocyanides. This methodology generates diverse chemical space for bioactivity screening, particularly in antimalarial and anticancer applications where the tetrazole moiety enhances target binding through zinc coordination or dipole interactions [1] [9].
Table 4: Ugi-Azide Reaction with 6-Methylquinolin-8-amine
Aldehyde Component | Linker Type | Solvent | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
4-Bromobenzaldehyde | Direct (no linker) | CH₂Cl₂ | 24 | 82 |
2-Trifluoromethylbenzaldehyde | Direct | MeOH | 12 | 88 |
Heptanal | Direct | Toluene | 36 | 65 |
Benzaldehyde | -CH₂CH₂NH- | MeOH | 48 | 57 |
Tin(II) chloride dihydrate (SnCl₂·2H₂O) and indium(III) chloride (InCl₃) enable efficient one-pot reductive cyclizations for synthesizing 6-methylquinolin-8-amine derivatives. Key transformations include:
Mechanistic studies confirm:
This strategy bypasses isolation of nitro intermediates and reduces purification steps. Limitations include moderate functional group tolerance for strongly coordinating groups (e.g., pyridines) [2].
Table 5: Main Group Metal-Catalyzed One-Pot Syntheses
Substrate | Catalyst | Conditions | Product | Yield (%) |
---|---|---|---|---|
2-Nitro-N-(pent-2-yn-1-yl)aniline | SnCl₂·2H₂O (5.5 eq) | i-PrOH, 82°C, air, 12 h | 6-Methylquinolin-8-amine | 75 |
2-Nitro-N-propargylaniline | InCl₃ (20 mol%) | i-PrOH/H₂O (9:1), 85°C, 8 h | Quinoxaline | 71 |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8